Ethyl 3-oxopyrrolidine-2-carboxylate crystal structure and X-ray diffraction data
Ethyl 3-oxopyrrolidine-2-carboxylate crystal structure and X-ray diffraction data
An In-depth Technical Guide to the Structural Elucidation of Pyrrolidine Scaffolds: A Case Study on Ethyl 3-oxopyrrolidine-2-carboxylate Analogues
Introduction: The Pyrrolidine Ring in Modern Drug Discovery
The pyrrolidine ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to serve as a versatile scaffold, providing a defined three-dimensional geometry that can orient functional groups for optimal interaction with biological targets. Ethyl 3-oxopyrrolidine-2-carboxylate, as a functionalized example of this scaffold, represents a critical building block in organic synthesis. Its keto-ester functionality allows for diverse chemical modifications, making it an important intermediate for creating more complex molecules with potential therapeutic applications, including novel anticancer and antimicrobial agents[1][2].
This guide provides an in-depth technical overview of the process of determining the solid-state structure of such scaffolds. A crucial aspect of drug development is the precise understanding of a molecule's three-dimensional structure, as this geometry dictates its binding affinity and selectivity for protein targets. The gold standard for obtaining this information is single-crystal X-ray diffraction.
The Challenge: Availability of a Crystal Structure for Ethyl 3-oxopyrrolidine-2-carboxylate
A thorough review of the current scientific literature and crystallographic databases reveals that a single-crystal X-ray diffraction structure for the specific molecule, ethyl 3-oxopyrrolidine-2-carboxylate, has not yet been publicly reported. While commercial suppliers offer this compound, indicating its role as a synthetic intermediate, its definitive solid-state conformation and packing remain uncharacterized[3][4][5][6].
The absence of a crystal structure is a common challenge in chemical research, often due to difficulties in growing single crystals of sufficient size and quality for diffraction experiments. However, the principles of crystallographic analysis can be authoritatively demonstrated using a closely related, published analogue. For this purpose, we will use rac-Ethyl rel-(2R,3R,4S)-4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylate as a case study, for which detailed crystallographic data is available[7]. This analogue shares the core pyrrolidine-carboxylate framework, and its analysis provides a robust template for the work that would be required for the title compound.
Part 1: Synthesis and Crystallization Protocol
The foundation of any crystallographic study is the production of high-quality single crystals. This process begins with the synthesis of the compound, followed by a carefully controlled crystallization procedure.
Step-by-Step Crystallization Methodology
The primary goal of crystallization is to encourage molecules to slowly self-assemble from a solution into a highly ordered, three-dimensional lattice. The method of slow evaporation is a widely used and effective technique.
-
Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound moderately at the working temperature. For the analogue in our case study, a solution in methanol was used[7]. For other pyrrolidine derivatives, ethyl acetate has proven effective[8]. The selection process is often empirical, screening various solvents to find one that promotes slow, steady crystal growth rather than rapid precipitation.
-
Preparation of a Saturated Solution: A nearly saturated solution of the purified compound is prepared at room temperature. It is essential to ensure the starting material is of high purity (>95%), as impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.
-
Slow Evaporation: The solution is placed in a clean vial, loosely capped or covered with parafilm perforated with a few small holes. This setup allows the solvent to evaporate slowly over several days to weeks at a constant temperature. This slow process is key to allowing individual molecules the time to orient themselves correctly as they deposit onto the growing crystal face.
-
Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.4 mm in each dimension) have formed, they are carefully harvested from the mother liquor using a spatula or loop and immediately prepared for mounting on the diffractometer.
Part 2: X-ray Diffraction Data Collection and Structure Solution Workflow
X-ray powder diffraction (XRPD) and single-crystal X-ray diffraction are the definitive methods for analyzing the crystalline nature of pharmaceutical compounds[9]. The following workflow outlines the process of single-crystal analysis.
Experimental Workflow Diagram
Caption: Workflow for single-crystal X-ray diffraction analysis.
Key Experimental Parameters
For a typical analysis, a crystal is mounted and cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. Data is collected using a specific X-ray wavelength, such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)[8][10]. The collected diffraction data is then processed to solve and refine the crystal structure, ultimately yielding a Crystallographic Information File (CIF).
Part 3: Analysis of the Crystal Structure (A Case Study)
The refined structure provides a wealth of information at the atomic level. Using the analogue rac-Ethyl rel-(2R,3R,4S)-4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylate as our example, we can extract critical structural details[7].
Crystallographic Data Summary
The table below summarizes the key crystallographic parameters for the analogue, which would be the expected output for ethyl 3-oxopyrrolidine-2-carboxylate upon successful analysis.
| Parameter | Value for the Analogue[7] |
| Chemical Formula | C₉H₁₅NO₄ |
| Molecular Weight | 201.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 16.591(3) |
| b (Å) | 7.6400(15) |
| c (Å) | 16.666(3) |
| β (°) | 106.18(3) |
| Volume (ų) | 2030.3(7) |
| Z (molecules/unit cell) | 8 |
| Calculated Density (Mg/m³) | 1.316 |
| R-factor (R1) | Typically < 0.05 for a well-refined structure |
Molecular Conformation
The analysis of the analogue revealed that the five-membered pyrrolidine ring adopts an envelope conformation . In this arrangement, four of the ring atoms are approximately coplanar, while the fifth atom (C4 in this case) deviates significantly from this plane[7]. This specific puckering is a critical structural feature. For drug design, knowing whether the ring prefers an envelope, twisted, or planar conformation is essential, as it dictates the spatial orientation of the substituents attached to the ring.
Intermolecular Interactions and Crystal Packing
In the solid state, molecules are held together by a network of non-covalent interactions. In the case of the hydroxy-substituted analogue, strong O—H···O hydrogen bonds are the dominant force, linking molecules into dimers[7]. A similar analysis of a furan-substituted pyrrolidine also identified O—H···O and weaker C—H···O hydrogen bonds as crucial for building a three-dimensional network[8]. Understanding this "crystal packing" is vital in pharmaceutical science, as it influences key material properties like solubility, stability, and dissolution rate.
Caption: Intermolecular forces governing crystal packing.
Implications for Rational Drug Design
The precise coordinates of each atom, derived from X-ray crystallography, are invaluable for drug development professionals. This structural information allows for:
-
Structure-Activity Relationship (SAR) Studies: By understanding the exact 3D shape of the pyrrolidine scaffold, chemists can make rational modifications to enhance binding to a target enzyme or receptor.
-
Computational Modeling: The experimental crystal structure serves as a highly accurate input for computational docking simulations, predicting how a series of related molecules might bind to a protein of interest.
-
Polymorph Screening: Different crystal packing arrangements (polymorphs) of the same active pharmaceutical ingredient (API) can have drastically different properties. Crystallography is the definitive tool for identifying and characterizing these forms.
Future Outlook and Recommendations
For researchers working with ethyl 3-oxopyrrolidine-2-carboxylate, the clear next step is to undertake an experimental determination of its crystal structure. The protocols and analytical framework detailed in this guide, based on successful studies of its analogues, provide a clear roadmap. Success in this endeavor will furnish the scientific community with a valuable piece of structural information, aiding in the future design of novel therapeutics based on this versatile and important chemical scaffold.
References
-
National Center for Biotechnology Information (PMC).
-
National Center for Biotechnology Information (PMC).
-
National Center for Biotechnology Information (PMC).
-
PubChemLite.
-
PubChemLite.
-
MDPI.
-
Sigma-Aldrich.
-
NextSDS.
-
Thermo Fisher Scientific.
-
Royal Society of Chemistry.
-
MDPI.
-
ResearchGate.
-
Scimplify.
-
NextSDS.
-
BLD Pharm.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Ethyl 2-oxopyrrolidine-3-carboxylate 95 36821-26-8 [sigmaaldrich.com]
- 4. Ethyl 2-oxopyrrolidine-3-carboxylate, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 5. ethyl 2-oxopyrrolidine-3- carboxylate (CAS NO:36821-26-8) | ethyl 2-oxopyrrolidine-3- carboxylate Manufacturer and Suppliers | Scimplify [scimplify.com]
- 6. 36821-26-8|Ethyl 2-oxo-pyrrolidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns [mdpi.com]
- 10. researchgate.net [researchgate.net]
